2-Methoxycyclopentan-1-ol

Description

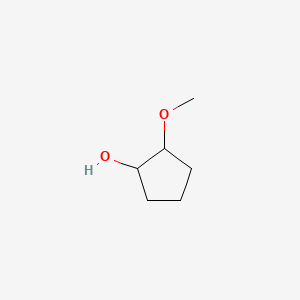

2-Methoxycyclopentan-1-ol is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group (-OCH3) and a hydroxyl group (-OH) are attached to the cyclopentane ring

Structure

3D Structure

Properties

CAS No. |

13051-91-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-methoxycyclopentan-1-ol |

InChI |

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |

InChI Key |

YVXLDOASGKIXII-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which is then reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Methoxycyclopentanone.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 2-Methoxycyclopentanone

Reduction: Different alcohol derivatives

Substitution: Compounds with substituted functional groups

Scientific Research Applications

2-Methoxycyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme-substrate interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxycyclopentan-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methylcyclopentan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

Cyclopentanol: Lacks the methoxy group, leading to different chemical properties.

2-Methoxycyclopentanone: An oxidized form of 2-Methoxycyclopentan-1-ol.

Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various chemical reactions and applications.

Biological Activity

2-Methoxycyclopentan-1-ol, with the molecular formula C6H12O2, is a chiral organic compound notable for its potential biological activities. This compound features a methoxy group and a hydroxyl group attached to a cyclopentane ring, which contributes to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 7429-45-0 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | YVXLDOASGKIXII-UHFFFAOYSA-N |

| SMILES | COC1CCCC1O |

The mechanism of action for this compound involves interactions with biological molecules such as enzymes and receptors. These interactions are primarily mediated through:

- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes.

- Van der Waals forces : The spatial arrangement of the methoxy and hydroxyl groups allows for effective binding to target sites.

These interactions can influence enzyme kinetics and receptor activity, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative disease models.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent .

- Cytotoxicity Assays : In research conducted on human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates, suggesting that this compound could serve as a lead structure for anticancer drug development .

- Neuroprotection Research : A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. The compound was found to significantly lower levels of reactive oxygen species (ROS) and improve cell viability under stress conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (1R,2R)-2-Methoxycyclohexanol | Cyclohexane derivative | Antimicrobial activity |

| (1R,2R)-2-Methoxycyclopentanol | Cyclopentane derivative | Limited biological data |

| (1R,2R)-2-Methoxycyclopentanone | Ketone derivative | Potentially less active |

This comparison illustrates that while similar compounds exist, this compound possesses distinct biological activities that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.